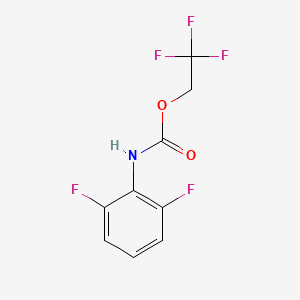
(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is an organic compound belonging to the class of benzopyrans Benzopyrans are a group of compounds characterized by a fused benzene and pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine typically involves the reaction of 4-methyl-3,4-dihydro-2H-1-benzopyran with methanamine. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-dihydro-2H-1-benzopyran: A related compound with similar structural features but lacking the methanamine group.
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carbaldehyde: Another similar compound with an aldehyde group instead of methanamine.
Uniqueness
(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enables unique synthetic transformations.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(4-methyl-2,3-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-11(8-12)6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-8,12H2,1H3 |
InChIキー |
BZQVGJSACJLISX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC2=CC=CC=C21)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
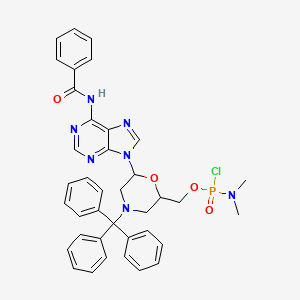
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)

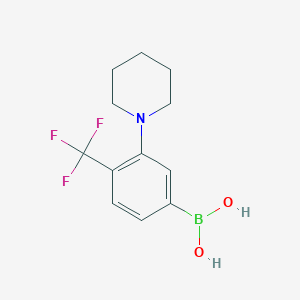
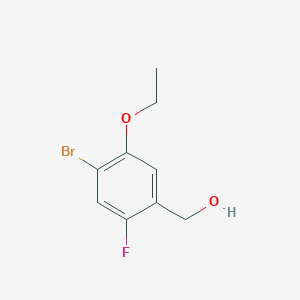

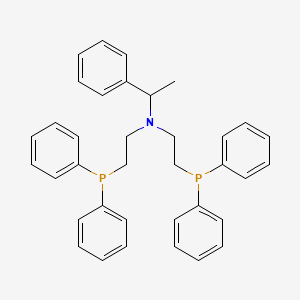
![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)


